molecular formula C10H23NO5S B1528730 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide CAS No. 1343451-87-5

2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide

Cat. No. B1528730
M. Wt: 269.36 g/mol
InChI Key: XJBBALREROZZFM-UHFFFAOYSA-N
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Description

“2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide” is a chemical compound with the molecular formula C10H23NO5S . It has a molecular weight of 269.36 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for “2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide” is 1S/C10H23NO5S/c1-2-3-4-14-5-6-15-7-8-16-9-10-17(11,12)13/h2-10H2,1H3,(H2,11,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide” is a liquid at room temperature . It has a molecular weight of 269.36 .

Scientific Research Applications

Synthesis of New Sulfonamide Inhibitors of Carbonic Anhydrase
A study focused on the synthesis of various aromatic sulfonamide derivatives, highlighting their potent inhibitory effects on carbonic anhydrase, especially on the ciliary epithelium carbonic anhydrase. This demonstrates a significant application in designing inhibitors for specific isoforms of enzymes, which could have broad implications in medicinal chemistry and drug development (Arslan, Çakır, & Uğraş, 2002).

Versatile Agents for PET Probe Construction
The development of 18F-labeled vinyl sulfones, including one that allows chemoselective labeling of bioactive molecules and potential applications in cell tracking and brain imaging, showcases the use of sulfonamide derivatives in creating diagnostic tools for medical imaging. This innovation could enhance the specificity and efficiency of PET imaging probes, offering new pathways for diagnosing and monitoring diseases (Zhang et al., 2020).

Aza-Payne Rearrangement A Synthetically Valuable Equilibration


This research illustrates the use of sulfonamide compounds in facilitating the Aza-Payne rearrangement, yielding optically active functionalized amino alcohols. Such chemical transformations are crucial in synthetic organic chemistry, providing a method to create complex, biologically active molecules with potential pharmaceutical applications (Ibuka, 1998).

Development of Co2+ Ions Sensor
Sulfonamide derivatives have been utilized in the development of highly sensitive sensors for Co2+ ions, demonstrating their role in environmental monitoring and potential in detecting heavy metal contamination. This research emphasizes the environmental applications of sulfonamides in creating sensors that are not only sensitive but also stable and efficient (Sheikh et al., 2016).

Catalytic Applications in Biofuel Production
Sulfonated graphene oxide, a derivative of sulfonamide chemistry, shows superior performance as a catalyst in the conversion of 5-(hydroxymethyl)-2-furfural into biofuels. This research opens up new avenues for the use of sulfonamide-based catalysts in sustainable energy production, highlighting their potential in the biofuel industry and green chemistry applications (Antunes et al., 2014).

properties

IUPAC Name

2-[2-(2-butoxyethoxy)ethoxy]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO5S/c1-2-3-4-14-5-6-15-7-8-16-9-10-17(11,12)13/h2-10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBBALREROZZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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